Methyl homoserinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

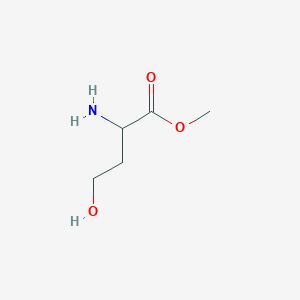

methyl 2-amino-4-hydroxybutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-9-5(8)4(6)2-3-7/h4,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMZCBABQCORRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl Homoserinate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl homoserinate, the methyl ester of the amino acid homoserine, is a molecule of significant interest in various scientific domains, particularly in the study of amino acid metabolism and as a potential building block in synthetic chemistry. Homoserine itself is a key intermediate in the biosynthesis of essential amino acids such as methionine and threonine. The esterification to this compound modifies its chemical properties, influencing its reactivity and potential applications in drug development and biochemical research. This guide provides a comprehensive overview of the known chemical properties of this compound, details relevant experimental protocols, and explores its role in biological pathways.

Core Chemical Properties

While extensive experimental data for the free amine of methyl L-homoserinate is not widely available in public databases, its fundamental properties can be summarized. The hydrochloride salt and N-Boc protected forms are more commonly documented due to their stability and use in synthetic chemistry.

Table 1: Physicochemical Properties of Methyl L-Homoserinate and its Derivatives

| Property | Methyl L-Homoserinate (Free Amine) | L-Homoserine Methyl Ester Hydrochloride | N-Boc-L-homoserine Methyl Ester |

| CAS Number | 210772-73-9 | 943654-96-4[1] | 120042-11-7 |

| Molecular Formula | C₅H₁₁NO₃ | C₅H₁₁NO₃·HCl[1] | C₁₀H₁₉NO₅ |

| Molecular Weight | 133.15 g/mol | 169.61 g/mol [1] | 233.26 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | 364.6±37.0 °C (Predicted) |

| Solubility | Data not available | Data not available | Data not available |

Note: The lack of publicly available experimental data for the melting and boiling points of the free amine and its hydrochloride salt is a significant gap in the current body of knowledge.

Experimental Protocols

Synthesis of Amino Acid Methyl Esters

A general and convenient method for the preparation of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol. This procedure is applicable to a wide range of amino acids and can be adapted for the synthesis of this compound from L-homoserine.

General Protocol for Esterification:

-

To a solution of the amino acid (1 equivalent) in methanol, add chlorotrimethylsilane (2 equivalents) dropwise at room temperature with stirring.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator to yield the amino acid methyl ester hydrochloride.

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of methanol and diethyl ether, to obtain the pure amino acid methyl ester hydrochloride. To obtain the free amine, a subsequent neutralization step with a base would be required, followed by extraction and purification, potentially using column chromatography on silica gel.

Spectral Data

Detailed experimental spectral data for methyl L-homoserinate is scarce. However, data for the parent compound, L-homoserine, can provide a basis for predicting the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR of Methyl L-Homoserinate: Based on the structure, the following proton signals would be expected:

-

A singlet for the methyl ester protons (-OCH₃).

-

A multiplet for the alpha-proton (-CH(NH₂)-).

-

Multiplets for the beta and gamma protons of the ethyl side chain (-CH₂-CH₂OH).

-

A broad singlet for the amine protons (-NH₂) and a triplet for the hydroxyl proton (-OH), which may exchange with deuterium in deuterated solvents.

¹³C NMR Data for L-Homoserine: The following chemical shifts have been reported for L-homoserine in water at pH 7.00:

-

177.15 ppm (C=O)

-

61.44 ppm (Cγ-OH)

-

56.25 ppm (Cα-NH₂)

-

35.01 ppm (Cβ)[2]

For this compound, the carbonyl carbon would shift slightly, and an additional peak for the methyl ester carbon would appear around 50-55 ppm.

Mass Spectrometry (MS)

An electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 133. Common fragmentation patterns for amino acid methyl esters include the loss of the methoxycarbonyl group (-COOCH₃, 59 u) and cleavage of the Cα-Cβ bond.

Role in Biological Pathways

Homoserine is a critical intermediate in the biosynthesis of methionine and threonine in bacteria and plants. The pathway begins with the phosphorylation of aspartate and proceeds through several enzymatic steps to produce homoserine.

Methionine Biosynthesis Pathway: Homoserine is activated by either phosphorylation (catalyzed by homoserine kinase) to form O-phospho-L-homoserine or succinylation (catalyzed by homoserine O-succinyltransferase) to form O-succinyl-L-homoserine. These activated intermediates then react with cysteine to form cystathionine, which is subsequently cleaved to yield homocysteine. The final step is the methylation of homocysteine to form methionine, a reaction catalyzed by methionine synthase.

While this compound is not a direct intermediate in the canonical methionine or threonine biosynthesis pathways, its formation could occur through enzymatic or non-enzymatic esterification of homoserine. The presence of this compound could potentially influence these pathways by acting as a competitive inhibitor for enzymes that recognize homoserine or its activated forms. Further research is needed to elucidate any specific role of this compound in cellular signaling or metabolism.

References

Synthesis of Methyl Homoserinate from Homoserine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of methyl homoserinate from its precursor, L-homoserine. The primary method detailed is the Fischer-Speier esterification, a direct and efficient approach for the preparation of amino acid esters. This document outlines the underlying chemical principles, provides a detailed experimental protocol, and presents relevant quantitative data. Additionally, a common alternative strategy involving N-protection is discussed. The guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development who require this compound as a building block or intermediate.

Introduction

L-homoserine is a non-proteinogenic α-amino acid that serves as a key intermediate in the biosynthesis of essential amino acids such as methionine, threonine, and isoleucine.[1] Its methyl ester, this compound, is a valuable chiral building block in the synthesis of various organic molecules, including pharmaceuticals and natural product analogues. The esterification of the carboxylic acid group of homoserine enhances its utility in peptide synthesis and other coupling reactions by protecting the carboxyl group and increasing its solubility in organic solvents.

This guide focuses on the practical synthesis of this compound, providing detailed methodologies and expected outcomes to facilitate its preparation in a laboratory setting.

Synthesis Methodologies

The most direct and widely used method for the synthesis of this compound is the Fischer-Speier esterification. An alternative approach involves the use of a protecting group for the amine functionality prior to esterification.

Fischer-Speier Esterification

Fischer-Speier esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.[2][3][4] In the case of this compound synthesis, L-homoserine is reacted with an excess of methanol, which serves as both the reactant and the solvent. A strong acid, such as hydrochloric acid or sulfuric acid, is used to catalyze the reaction. The equilibrium of the reaction is driven towards the product side by the large excess of methanol.

A convenient method for generating the acid catalyst in situ is the use of trimethylchlorosilane (TMSCl) or thionyl chloride (SOCl₂) with methanol.[5] These reagents react with methanol to produce hydrochloric acid, which then catalyzes the esterification. This approach is often preferred due to the milder reaction conditions and good to excellent yields.[5]

Reaction Scheme:

L-Homoserine + CH₃OH (excess) --(H⁺ catalyst)--> L-Methyl Homoserinate Hydrochloride + H₂O

N-Protection Strategy

An alternative route to this compound involves the protection of the amino group prior to esterification. The most common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. The N-Boc protected homoserine can then be esterified using a variety of reagents, such as methyl iodide in the presence of a base. The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired methyl homoserine ester, typically as a salt (e.g., hydrochloride or tosylate).[6][7] This method is particularly useful when side reactions involving the amino group are a concern.

Experimental Protocols

The following section provides a detailed protocol for the synthesis of L-methyl homoserinate hydrochloride via a Fischer esterification reaction using thionyl chloride as the acid catalyst source.

Synthesis of L-Methyl Homoserinate Hydrochloride

Materials:

-

L-Homoserine

-

Anhydrous Methanol (CH₃OH)

-

Thionyl Chloride (SOCl₂)

-

Diethyl Ether ((C₂H₅)₂O)

-

Argon or Nitrogen gas supply

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, suspend L-homoserine (e.g., 10.0 g, 83.9 mmol) in anhydrous methanol (100 mL).

-

Catalyst Addition: Cool the suspension to 0 °C in an ice bath under an inert atmosphere (argon or nitrogen). Slowly add thionyl chloride (e.g., 7.3 mL, 100.7 mmol) dropwise to the stirred suspension over a period of 30 minutes. Caution: Thionyl chloride is corrosive and reacts exothermically with methanol. This step should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 3-4 hours. The suspension should gradually become a clear solution.

-

Work-up: After the reaction is complete, cool the solution to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Isolation of Product: To the resulting oil or solid, add diethyl ether (100 mL) and stir vigorously. The product, L-methyl homoserinate hydrochloride, will precipitate as a white solid.

-

Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of diethyl ether (25 mL each) to remove any residual impurities.

-

Drying: Dry the purified L-methyl homoserinate hydrochloride under vacuum to a constant weight.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of L-methyl homoserinate hydrochloride via the described protocol.

| Parameter | Value |

| Starting Material | L-Homoserine |

| Reagents | Methanol, Thionyl Chloride |

| Product | L-Methyl Homoserinate Hydrochloride |

| Typical Yield | 85-95% |

| Purity (by NMR) | >98% |

| Reaction Time | 3-4 hours at reflux |

| Reaction Temperature | Reflux temperature of methanol (~65 °C) |

| Appearance | White crystalline solid |

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow.

Caption: Chemical pathway for the synthesis of L-methyl homoserinate.

Caption: Experimental workflow for this compound synthesis.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound from L-homoserine using Fischer-Speier esterification. The method is robust, high-yielding, and utilizes readily available reagents. The provided experimental details, quantitative data, and workflow diagrams are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully prepare this valuable chiral intermediate for their research and development endeavors.

References

- 1. Homoserine - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Cas 120042-11-7,N-Boc-L-homoserine Methyl Ester | lookchem [lookchem.com]

A Technical Guide to (S)-Methyl Homoserinate: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of (S)-methyl homoserinate, also known as methyl (2S)-2-amino-4-hydroxybutanoate. It serves as a comprehensive resource covering the compound's structural and physicochemical properties, a detailed experimental protocol for its synthesis, and expected analytical characterizations. This guide is intended for professionals in chemical research and drug development who may use this compound as a chiral building block or synthetic intermediate.

Chemical Identity and Structural Formula

(S)-Methyl homoserinate is the methyl ester of the non-proteinogenic amino acid L-homoserine. The presence of a chiral center at the C2 position, along with primary amine and primary alcohol functional groups, makes it a versatile synthon in organic chemistry, particularly in the synthesis of peptide analogs and other complex molecules.

The structural formula is presented below:

Chemical Identifiers

A summary of key identifiers for (S)-methyl homoserinate and its common hydrochloride salt is provided in the table below.

| Identifier | Value | Source |

| IUPAC Name | methyl (2S)-2-amino-4-hydroxybutanoate | - |

| Molecular Formula | C₅H₁₁NO₃ | [1] |

| Molecular Weight | 133.15 g/mol (Free Amine) 169.61 g/mol (HCl Salt) | [1] |

| CAS Number | 210772-73-9 (Free Amine) 943654-96-4 (HCl Salt) | [2] |

| Canonical SMILES | COC(=O)C(CCN)O | [3] |

| InChI (HCl Salt) | InChI=1S/C5H11NO3.ClH/c1-9-5(8)4(6)2-3-7;/h4,7H,2-3,6H2,1H3;1H/t4-;/m0./s1 | [1] |

| InChIKey (HCl Salt) | NDBQJIBNNUJNHA-DFWYDOINSA-N |

Physicochemical Properties

While extensive experimental data for the pure, free amine form of (S)-methyl homoserinate is not widely published, the properties of its more stable hydrochloride salt can be inferred from available literature and data on analogous compounds.

| Property | Expected Value / Observation | Notes |

| Appearance | White to off-white solid or powder. | Based on typical properties of amino acid ester salts. |

| Melting Point (°C) | Not reported. | For comparison, the related L-Serine methyl ester hydrochloride has a melting point of 163 °C (decomposes). |

| Boiling Point (°C) | Not applicable. | Expected to decompose upon heating before boiling. |

| Solubility | Soluble in water and methanol. | Typical for polar, low molecular weight amine salts. |

| Optical Rotation [α] | Not reported. | The precursor, L-homoserine hydrochloride, has a specific rotation [α] of -8.5° (c=2, H₂O)[4]. The methyl ester is expected to have a different but also levorotatory value. |

Synthesis Experimental Protocol

(S)-Methyl homoserinate is most commonly prepared as its hydrochloride salt via the direct esterification of L-homoserine. The following protocol is adapted from a general and highly efficient method for the synthesis of amino acid methyl esters using trimethylchlorosilane (TMSCl) in methanol[5]. This method avoids the use of corrosive HCl gas and proceeds under mild conditions.

General Procedure: Esterification of L-Homoserine

Materials:

-

L-Homoserine (1.0 eq)

-

Methanol (MeOH), anhydrous

-

Trimethylchlorosilane (TMSCl) (2.0 - 2.2 eq), freshly distilled

Procedure:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add L-homoserine (1.0 eq).

-

Add anhydrous methanol to the flask to form a suspension (approx. 10 mL of MeOH per gram of L-homoserine).

-

Cool the suspension to 0 °C using an ice-water bath.

-

Slowly add trimethylchlorosilane (2.0 eq) to the stirred suspension over 10-15 minutes. The reaction is exothermic, and the temperature should be maintained below 20 °C.

-

After the addition of TMSCl is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the resulting solution or suspension at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is fully consumed.

-

Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

The resulting crude product, L-homoserine methyl ester hydrochloride, can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield a white crystalline solid.

Analytical Characterization and Expected Spectral Data

¹H NMR Spectroscopy (Proton NMR)

The expected proton NMR spectrum (in a solvent like D₂O or MeOD) will show distinct signals corresponding to the different protons in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| -OCH₃ (Ester) | 3.7 - 3.8 | Singlet (s) | Characteristic region for methyl esters. |

| -CH -NH₂ (α-proton) | 3.8 - 4.1 | Triplet (t) | Coupled to the adjacent CH₂ group. |

| -CH₂ -CH- (β-protons) | 1.9 - 2.2 | Multiplet (m) | Diastereotopic protons coupled to both the α-proton and the γ-protons. |

| -CH₂ -OH (γ-protons) | 3.6 - 3.7 | Triplet (t) | Coupled to the adjacent β-CH₂ group. |

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will show five distinct signals for each of the carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| -OCH₃ (Ester) | 52 - 54 | Typical for a methyl ester carbon. |

| C =O (Ester Carbonyl) | 170 - 175 | Characteristic downfield shift for an ester carbonyl. |

| -C H-NH₂ (α-carbon) | 55 - 58 | The carbon atom at the chiral center. |

| -C H₂-CH- (β-carbon) | 33 - 36 | Aliphatic methylene carbon. |

| -C H₂-OH (γ-carbon) | 58 - 61 | Aliphatic methylene carbon attached to the hydroxyl group. |

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the primary amine, primary alcohol, and ester functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| O-H Stretch (Alcohol) | 3200 - 3500 (broad) | Stretching vibration of the hydroxyl group. |

| N-H Stretch (Amine) | 3200 - 3400 (medium) | Stretching vibrations of the primary amine. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of sp³ C-H bonds. |

| C=O Stretch (Ester) | 1735 - 1750 (strong) | Strong, sharp absorption characteristic of the ester carbonyl. |

| C-O Stretch (Ester/Alcohol) | 1050 - 1250 | Stretching vibrations of the C-O single bonds. |

Mass Spectrometry (MS)

In Electrospray Ionization (ESI) mass spectrometry, the compound is expected to be observed as its protonated molecular ion [M+H]⁺.

| Ion | Expected m/z | Notes |

| [M+H]⁺ | 134.08 | Calculated for C₅H₁₂NO₃⁺. High-resolution mass spectrometry should confirm the elemental composition. |

| Fragmentation | Various | Common fragmentation pathways would include the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and water (-H₂O). |

Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the laboratory-scale synthesis and subsequent characterization of (S)-methyl homoserinate hydrochloride, ensuring purity and structural confirmation.

Applications and Relevance

(S)-Methyl homoserinate is primarily used as a chiral building block in organic synthesis. Its bifunctional nature (amine and alcohol) allows for differential protection and subsequent elaboration into more complex structures. It is a key intermediate in the synthesis of:

-

Modified Peptides: Incorporation into peptide chains to introduce non-natural side chains.

-

Lactone Derivatives: The side chain can be cyclized to form homoserine lactone derivatives, which are important in quorum sensing research.

-

Pharmaceutical Intermediates: Serves as a precursor for various chiral molecules in drug discovery pipelines.

This guide provides the foundational chemical knowledge required for researchers to effectively synthesize, characterize, and utilize (S)-methyl homoserinate in their work.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Buy Online CAS Number 943654-96-4 - TRC - L-Homoserine Methyl Ester Hydrochloride | LGC Standards [lgcstandards.com]

- 3. Methyl (2S)-4-amino-2-hydroxybutanoate hydrochloride | 307316-20-7 | HMA31620 [biosynth.com]

- 4. CN101565379A - Preparation method of L-homoserine hydrochloride - Google Patents [patents.google.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Methyl Homoserinate Derivatives in Cellular Communication and as Therapeutic Targets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl homoserinate derivatives, particularly N-acyl homoserine lactones (AHLs), are at the forefront of research into bacterial communication and pathogenesis. These molecules are key players in quorum sensing (QS), a cell-density-dependent signaling system that orchestrates a variety of collective behaviors in bacteria, including biofilm formation and virulence factor production. This technical guide provides a comprehensive overview of the biological significance of this compound derivatives, with a focus on their role as modulators of QS pathways. We delve into the quantitative data on their activity, detailed experimental methodologies for their study, and the signaling cascades they influence. This document serves as a critical resource for researchers and drug development professionals seeking to understand and exploit these pathways for novel therapeutic interventions.

Introduction: The Significance of this compound Derivatives

Homoserine, a non-proteinogenic amino acid, serves as a precursor to a class of signaling molecules with profound biological implications. When methylated and acylated, homoserine is transformed into N-acyl homoserine lactones (AHLs), the primary signaling molecules in the quorum sensing (QS) systems of many Gram-negative bacteria. QS allows bacteria to coordinate gene expression in response to population density, enabling them to function as multicellular entities. This coordinated behavior is critical for their survival and virulence, making the study of AHLs and other this compound derivatives a fertile ground for the discovery of novel anti-infective agents.

The core structure of these signaling molecules consists of a homoserine lactone ring attached to an acyl side chain. The length and modification of this acyl chain confer specificity to the signal, allowing for intricate communication networks within and between bacterial species. Understanding the biological role of these derivatives is paramount for developing strategies to disrupt bacterial communication and, consequently, their pathogenicity.

Biological Role: Modulators of Quorum Sensing

The primary biological function of N-acyl homoserine lactone derivatives is to act as autoinducers in bacterial quorum sensing. This process is best exemplified by the LuxI/LuxR-type systems, which are integral to the regulation of gene expression in a wide array of proteobacteria[1][2].

The fundamental mechanism of AHL-mediated quorum sensing involves:

-

Synthesis of AHLs: AHLs are synthesized by enzymes belonging to the LuxI family of AHL synthases[2].

-

Diffusion and Accumulation: As the bacterial population density increases, the concentration of secreted AHLs in the environment rises.

-

Receptor Binding: Once a threshold concentration is reached, AHLs diffuse back into the bacterial cells and bind to their cognate cytoplasmic receptors, which are typically members of the LuxR family of transcriptional regulators[1].

-

Gene Regulation: The AHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby activating or repressing their transcription[1]. This leads to a coordinated change in the expression of genes often associated with virulence, biofilm formation, and secondary metabolite production[3].

Derivatives of this compound can act as both agonists and antagonists of these QS systems. Modifications to the acyl chain or the homoserine lactone ring can significantly alter their binding affinity to LuxR-type receptors and their ability to modulate the activity of LuxI-type synthases[4]. This provides a powerful avenue for the development of synthetic molecules that can either mimic or inhibit natural QS signals, offering a strategy to control bacterial behavior.

Quantitative Data on Biological Activity

The biological activity of this compound derivatives is typically quantified by their ability to either activate or inhibit quorum sensing-regulated gene expression or the activity of the enzymes involved in their synthesis. The following table summarizes key quantitative data for selected N-acyl homoserine lactone analogs as modulators of the RhlI quorum sensing signal synthase in Pseudomonas aeruginosa.

| Compound | Modification | Activity Type | IC50 / EC50 (µM) | Reference |

| 3-oxo-C8-d-HSL | 3-oxoacyl-d-HSL | Inhibition | 282 ± 34 | [4] |

| 3-oxo-C6-d-HSL | 3-oxoacyl-d-HSL | Activation | 224 ± 55 | [4] |

Table 1: Quantitative data on the modulatory effects of N-acyl homoserine lactone (AHL) analogs on the RhlI enzyme. IC50 represents the half-maximal inhibitory concentration, while EC50 denotes the half-maximal effective concentration.

Experimental Protocols

The study of this compound derivatives necessitates robust experimental protocols for their synthesis and the evaluation of their biological activity.

General Synthesis of N-Acyl Homoserine Lactone Derivatives

The synthesis of N-acyl homoserine lactones and their analogs can be achieved through various organic chemistry routes. A common approach involves the acylation of L-homoserine lactone hydrochloride.

Materials:

-

L-homoserine lactone hydrochloride

-

Acyl chloride or anhydride of desired chain length

-

Anhydrous solvent (e.g., dichloromethane, acetonitrile)

-

Base (e.g., triethylamine, pyridine)

-

Standard workup and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for column chromatography)

Procedure:

-

Dissolve L-homoserine lactone hydrochloride in the anhydrous solvent.

-

Add the base to neutralize the hydrochloride and deprotonate the amine.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the acyl chloride or anhydride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water or a mild acid.

-

Perform an aqueous workup to remove water-soluble byproducts.

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by silica gel column chromatography to obtain the desired N-acyl homoserine lactone.

Enzyme Inhibition Assay for AHL Synthases

A standard operating procedure for an enzymatic activity inhibition assay can be adapted to study the inhibitory potential of this compound derivatives on AHL synthases[5][6].

Principle: The activity of the AHL synthase is monitored by quantifying the amount of AHL produced over time. The inhibitory effect of a test compound is determined by measuring the reduction in AHL production in its presence.

Materials:

-

Purified AHL synthase (e.g., RhlI)

-

Substrates for the enzyme (e.g., S-adenosyl-L-methionine and the appropriate acyl-acyl carrier protein)

-

Buffer solution at optimal pH for the enzyme

-

Test compound (potential inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

Quenching solution to stop the reaction (e.g., acid or organic solvent)

-

Analytical method for AHL quantification (e.g., High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), or a bacterial reporter strain)

Procedure:

-

Prepare a reaction mixture containing the buffer, AHL synthase, and the test compound at various concentrations.

-

Initiate the reaction by adding the substrates.

-

Incubate the reaction at the optimal temperature for a defined period.

-

Stop the reaction by adding the quenching solution.

-

Quantify the amount of AHL produced using the chosen analytical method.

-

Run control reactions without the inhibitor and without the enzyme.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathways and Visualizations

The most well-characterized signaling pathway involving this compound derivatives is the bacterial quorum sensing system. The following diagrams illustrate the core logic of this pathway and a typical experimental workflow for its investigation.

Caption: Simplified signaling pathway of bacterial quorum sensing mediated by N-acyl homoserine lactones (AHLs).

Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.

Conclusion and Future Directions

This compound derivatives, particularly N-acyl homoserine lactones, are indispensable tools for dissecting the intricacies of bacterial communication. Their role as modulators of quorum sensing presents a compelling opportunity for the development of novel anti-virulence therapies that circumvent the selective pressures associated with traditional antibiotics. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers to explore this promising area further. Future research should focus on expanding the chemical diversity of synthetic this compound derivatives, elucidating their precise mechanisms of action on a wider range of bacterial targets, and advancing the most promising candidates into preclinical and clinical development. The continued investigation of these fascinating molecules holds the key to innovative strategies for combating bacterial infections and managing microbial communities.

References

- 1. Modulation of Bacterial Quorum Sensing with Synthetic Ligands: Systematic Evaluation of N-Acylated Homoserine Lactones in Multiple Species and New Insights into Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Basis of Acyl-homoserine Lactone-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multiple N-acyl-L-homoserine lactone signal molecules regulate production of virulence determinants and secondary metabolites in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Homoserinate: A Technical Guide for Researchers

This guide provides a comprehensive overview of methyl homoserinate, including its chemical identifiers, safety information, potential synthetic methods, and its role in biological signaling pathways. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Chemical Identification

This compound can exist in various forms, each with a distinct Chemical Abstracts Service (CAS) number. The specific CAS number is dependent on the stereochemistry and whether it is in its free amine or salt form.

| Compound Name | CAS Number | Notes |

| L-Homoserine Methyl Ester Hydrochloride | 943654-96-4 | The hydrochloride salt of the L-isomer.[1][2] |

| L-Homoserine Methyl Ester (free amine) | 210772-73-9 | The free base of the L-isomer.[1][3] |

| Homoserine, methyl ester | 764724-37-0 | Likely refers to the racemic (DL) form.[4] |

| (S)-N-Boc-L-homoserine Methyl Ester Tosylate | 120042-09-3 | An N-protected and tosylated derivative.[5] |

| N-Boc-L-homoserine Methyl Ester | 120042-11-7 | An N-protected derivative.[6][7] |

Safety Data

General Precautions:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[8][9]

-

Personal Protective Equipment (PPE):

-

Storage: Store in a cool, dry, well-ventilated place. Keep container tightly closed.[8]

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Rinse mouth with water. Do NOT induce vomiting.

-

Physical and Chemical Properties (of L-Homoserine as a proxy):

| Property | Value |

| Appearance | White crystalline powder |

| Melting Point | 203 °C (decomposes)[8] |

| Solubility | 110 g/L in water at 30 °C[8] |

Experimental Protocols

While a specific protocol for the synthesis of this compound was not found, a general and widely used method for the preparation of amino acid methyl esters involves the esterification of the corresponding amino acid in methanol with a catalyst. A common and effective method utilizes thionyl chloride or trimethylchlorosilane.

Example Protocol: Synthesis of an Amino Acid Methyl Ester Hydrochloride

This protocol is adapted from established methods for the synthesis of other amino acid methyl esters.[7][10]

Materials:

-

L-Homoserine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂) or Trimethylchlorosilane (TMSCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend L-homoserine in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar. The flask should be cooled in an ice bath.

-

Slowly add thionyl chloride or trimethylchlorosilane dropwise to the stirred suspension. This step is exothermic and should be performed with caution in a fume hood.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure using a rotary evaporator.

-

The resulting solid will be the hydrochloride salt of L-homoserine methyl ester. Further purification can be achieved by recrystallization if necessary.

Signaling Pathways and Biological Relevance

Homoserine derivatives play a crucial role in bacterial cell-to-cell communication, a process known as quorum sensing. Specifically, acylated homoserine lactones (AHLs) are a class of signaling molecules used by many Gram-negative bacteria to coordinate gene expression in a population-density-dependent manner.

The general mechanism of AHL-mediated quorum sensing involves the synthesis of AHLs by a LuxI-family synthase. As the bacterial population density increases, the concentration of AHLs in the environment also increases. Once a threshold concentration is reached, AHLs diffuse back into the cells and bind to a LuxR-family transcriptional regulator. This complex then activates or represses the transcription of target genes, leading to a coordinated population-wide response, such as biofilm formation, virulence factor production, and bioluminescence.

Below is a diagram illustrating the basic principle of quorum sensing involving homoserine derivatives.

Caption: Generalized workflow of acyl-homoserine lactone-mediated quorum sensing in bacteria.

While this compound itself is not the direct signaling molecule, its structural similarity to the homoserine lactone core of AHLs makes it a compound of interest for studies aimed at understanding or disrupting quorum sensing pathways. The biological activity of methyl esters, in general, is diverse, with some exhibiting antimicrobial, antioxidant, and anti-inflammatory properties.[3][11][12]

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 88550-65-6|Methyl-L-homoserine|BLD Pharm [bldpharm.com]

- 3. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Emergence of Methyl Homoserinate: A Technical Guide to its Synthesis, Characterization, and Biological Context

Executive Summary: Methyl homoserinate, a methylated derivative of the amino acid homoserine, is a compound of interest in synthetic organic chemistry and drug development. While its natural occurrence and isolation are not extensively documented, its chemical synthesis is well-established, providing a valuable building block for more complex molecules. This technical guide provides an in-depth overview of this compound, with a focus on its synthesis, physicochemical properties, and the analytical methods for its characterization. Furthermore, it explores the broader biological context of methyl-containing compounds and the potential, though not yet fully elucidated, roles of this compound in biological systems. This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of this compound.

Physicochemical Properties of Methyl L-Homoserinate

The fundamental physical and chemical properties of methyl L-homoserinate are crucial for its handling, characterization, and application in synthetic protocols. The hydrochloride salt is a common and stable form of this compound.

| Property | Value | Source |

| Chemical Name | Methyl L-homoserinate hydrochloride | [1] |

| Alternate Name | L-Homoserine methyl ester hydrochloride | [1] |

| Molecular Formula | C₅H₁₁NO₃·HCl | [1] |

| Molecular Weight | 169.61 g/mol | [1] |

| CAS Number | 943654-96-4 | [1] |

| Canonical SMILES | COC(=O)C(N)CCO.Cl | [1] |

| Physical Format | Neat (typically a white to off-white solid) | [1] |

| Shipping Temperature | Room Temperature | [1] |

Synthesis of Methyl L-Homoserinate

The primary route to obtaining methyl L-homoserinate is through the chemical esterification of its parent amino acid, L-homoserine. A convenient and efficient method involves the use of trimethylchlorosilane (TMSCl) and methanol.[2]

Experimental Protocol: Esterification of L-Homoserine

This protocol describes the synthesis of methyl L-homoserinate hydrochloride from L-homoserine.

Materials:

-

L-Homoserine

-

Trimethylchlorosilane (TMSCl), freshly distilled

-

Methanol (MeOH), anhydrous

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

To a clean, dry round bottom flask, add L-homoserine (1.0 equivalent).

-

Under a nitrogen or argon atmosphere, slowly add freshly distilled trimethylchlorosilane (2.0 equivalents) to the L-homoserine with stirring.

-

To this mixture, add anhydrous methanol. The amount of methanol should be sufficient to create a stirrable solution or suspension (e.g., approximately 100 mL for 0.1 mol of amino acid).[2]

-

Stir the resulting mixture at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (L-homoserine) is no longer detectable.

-

Upon completion, concentrate the reaction mixture using a rotary evaporator to remove the methanol and excess TMSCl.

-

The resulting solid or oil is the crude methyl L-homoserinate hydrochloride. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent system (e.g., methanol/ether).

This method is generally high-yielding and operationally simple compared to other esterification procedures that may require heating or the use of corrosive gases like HCl.[2]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of methyl L-homoserinate hydrochloride.

References

Spectroscopic Profile of Methyl Homoserinate: A Technical Guide

Introduction

Methyl homoserinate, the methyl ester of the amino acid homoserine, is a molecule of interest in various biochemical and pharmaceutical research areas. Its structural similarity to endogenous metabolites makes it a valuable tool in studying metabolic pathways and as a potential building block in drug design. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, quantification, and characterization in complex biological matrices. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of extensive peer-reviewed experimental data for this specific molecule, this guide combines predicted data, analysis of analogous compounds, and theoretical fragmentation patterns to offer a robust spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational algorithms that analyze the molecule's structure and estimate the resonance frequencies of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Hα | ~3.8 - 4.0 | Triplet | 1H |

| Hβ | ~1.9 - 2.1 | Multiplet | 2H |

| Hγ | ~3.6 - 3.8 | Triplet | 2H |

| -OCH₃ | ~3.7 | Singlet | 3H |

| -NH₂ | Variable | Broad Singlet | 2H |

| -OH | Variable | Broad Singlet | 1H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~173 - 175 |

| Cα | ~53 - 55 |

| Cβ | ~33 - 35 |

| Cγ | ~58 - 60 |

| -OCH₃ | ~51 - 53 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The expected IR absorption bands for this compound can be inferred from the known spectra of L-homoserine and the methyl ester of L-serine.[1][2]

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| N-H stretch (amine) | 3300 - 3500 | Medium, Broad |

| C-H stretch (alkane) | 2850 - 3000 | Medium |

| C=O stretch (ester) | 1735 - 1750 | Strong |

| N-H bend (amine) | 1590 - 1650 | Medium |

| C-O stretch (ester) | 1100 - 1300 | Strong |

| C-O stretch (alcohol) | 1000 - 1260 | Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The fragmentation pattern of a molecule in a mass spectrometer provides valuable information about its structure. The expected fragmentation of this compound under electron ionization (EI) would involve characteristic losses of functional groups.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Description |

| 133 | [M]⁺ | Molecular Ion |

| 115 | [M - H₂O]⁺ | Loss of water |

| 102 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 74 | [M - COOCH₃]⁺ | Loss of carbomethoxy group |

| 56 | [C₃H₆N]⁺ | |

| 44 | [C₂H₆N]⁺ | |

| 30 | [CH₄N]⁺ |

Experimental Protocols

The following are general protocols for acquiring NMR, IR, and MS data for a small organic molecule like this compound.

4.1 NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). The choice of solvent will depend on the solubility of the compound and the desired chemical shift referencing.

-

Instrument Setup:

-

Use a standard 5 mm NMR tube.

-

Tune and shim the NMR spectrometer to the appropriate nucleus (¹H or ¹³C).

-

Set the spectral width, number of scans, and relaxation delay. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Acquisition: Acquire the Free Induction Decay (FID) and process the data using Fourier transformation, phase correction, and baseline correction.

-

Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

4.2 IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If this compound is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr Pellet): If it is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CS₂).

-

-

Instrument Setup: Place the sample in the IR spectrometer.

-

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

4.3 Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion, gas chromatography, or liquid chromatography).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflow for spectroscopic analysis of a synthesized compound like this compound.

References

An In-depth Technical Guide to the Solubility of Methyl Homoserinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of methyl homoserinate in various solvents. Due to a lack of specific quantitative data for this compound in publicly accessible literature, this guide also includes qualitative solubility information and quantitative data for structurally similar compounds to provide valuable context and guidance for experimental work.

Introduction to this compound

This compound is the methyl ester of the amino acid L-homoserine. As an amino acid ester, its solubility characteristics are governed by the polarity of the ester group, the free amino and hydroxyl groups, and the overall molecular structure. Understanding its solubility is crucial for a variety of applications, including its use as an intermediate in peptide synthesis and as a building block in the development of novel therapeutics.

Solubility Data

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, qualitative information and quantitative data for closely related compounds are summarized below to provide an estimate of its likely solubility profile.

Table 1: Solubility Data for this compound and Related Compounds

| Compound | Solvent | Solubility | Temperature (°C) | Notes |

| N-Boc-L-homoserine methyl ester | Organic Solvents | Generally Soluble[1] | Not Specified | Qualitative data. The Boc-protecting group increases lipophilicity. |

| L-Homoserine | Water | 125 mg/mL[2] | Not Specified | Parent amino acid. Esterification is expected to alter solubility. |

| DMSO | Insoluble[3] | Not Specified | Parent amino acid. | |

| L-Serine methyl ester hydrochloride | Water | 50 mg/mL[4] | Not Specified | Structurally similar amino acid ester. |

| Methanol | Soluble[4] | Not Specified | Structurally similar amino acid ester. | |

| L-Alanine methyl ester hydrochloride | Ethanol | ~30 mg/mL[5] | Not Specified | Structurally similar amino acid ester. |

| DMSO | ~20 mg/mL[5] | Not Specified | Structurally similar amino acid ester. | |

| Dimethylformamide (DMF) | ~20 mg/mL[5] | Not Specified | Structurally similar amino acid ester. |

Note: The quantitative data presented for L-serine methyl ester hydrochloride and L-alanine methyl ester hydrochloride should be used as a preliminary guide only. The actual solubility of this compound may vary.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of an amino acid ester like this compound. This method is based on the shake-flask method, a common technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s) of interest (e.g., water, ethanol, DMSO)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial or flask. The excess solid should be clearly visible.

-

Place the sealed container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the suspension to settle for a short period within the temperature-controlled environment.

-

Carefully withdraw a sample of the supernatant using a pipette. To avoid disturbing the solid material, it is advisable to take the sample from the upper portion of the liquid.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the diluted sample using a validated analytical method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Calculation:

-

Calculate the concentration of this compound in the original undiluted supernatant using the dilution factor.

-

The resulting concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Conclusion

References

Enantioselective Synthesis of Methyl Homoserinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for the enantioselective synthesis of methyl homoserinate, a valuable chiral building block in the development of pharmaceuticals and other biologically active molecules. The primary focus is on asymmetric hydrogenation, a robust and widely utilized strategy for establishing the stereochemistry at the α-carbon.

Introduction

This compound, the methyl ester of the amino acid homoserine, possesses a key chiral center that is crucial for its biological activity and its utility as a synthetic intermediate. The development of efficient and highly selective methods to access enantiomerically pure this compound is of significant interest in organic synthesis and medicinal chemistry. Among the various strategies, transition metal-catalyzed asymmetric hydrogenation of dehydroamino acid precursors has emerged as a premier approach, offering high enantioselectivities and yields.

Core Strategy: Asymmetric Hydrogenation of Dehydroamino Acid Precursors

The most prevalent and effective method for the enantioselective synthesis of this compound and its derivatives is the asymmetric hydrogenation of a prochiral precursor, typically a methyl 2-(acylamino)-4-hydroxy-2-butenoate. This reaction utilizes a chiral transition metal catalyst, most commonly a rhodium(I) complex with a chiral phosphine ligand, to deliver hydrogen across the double bond with high stereocontrol.

The general transformation is depicted below:

Caption: Asymmetric Hydrogenation of a Prochiral Precursor.

Catalytic Systems

The success of the asymmetric hydrogenation is critically dependent on the choice of the chiral ligand. A variety of chiral phosphine ligands have been developed and successfully employed in the rhodium-catalyzed hydrogenation of dehydroamino acid derivatives. These ligands create a chiral environment around the metal center, which directs the hydrogenation to one face of the prochiral substrate.

Table 1: Common Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydrogenation

| Ligand Name | Abbreviation | Structure | Key Features |

| 1,2-Bis((2R,5R)-2,5-diethylphospholano)benzene | (R,R)-Et-DuPhos | Chiral phospholane | Highly effective for a wide range of dehydroamino acids. |

| (1R,2R)-Bis(diphenylphosphino)propane | (R,R)-ProPhos | C2-symmetric diphosphine | One of the early successful ligands. |

| (R,R)-1,2-Bis(o-anisylphenylphosphino)ethane | (R,R)-DIPAMP | C2-symmetric diphosphine | Used in the industrial synthesis of L-DOPA. |

| 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl | BINAP | Atropisomeric C2-symmetric diphosphine | Versatile ligand for various asymmetric transformations.[1] |

Proposed Reaction Mechanism

The mechanism of rhodium-catalyzed asymmetric hydrogenation of dehydroamino acids has been extensively studied. The generally accepted pathway involves the following key steps:

-

Substrate Coordination: The prochiral dehydroamino acid coordinates to the chiral rhodium catalyst.

-

Oxidative Addition: Molecular hydrogen adds to the rhodium center.

-

Migratory Insertion: The coordinated olefin inserts into a rhodium-hydride bond. This is often the enantioselectivity-determining step.

-

Reductive Elimination: The saturated product is eliminated from the rhodium center, regenerating the active catalyst.

Caption: Catalytic Cycle for Asymmetric Hydrogenation.

Experimental Protocols

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

Materials:

-

Methyl 2-(acetylamino)-4-hydroxy-2-butenoate (Substrate)

-

[Rh(COD)2]BF4 (Catalyst Precursor)

-

Chiral Diphosphine Ligand (e.g., (R,R)-Et-DuPhos)

-

Anhydrous, degassed solvent (e.g., Methanol, THF, or Dichoromethane)

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, the chiral diphosphine ligand (1.1 mol %) is added to a solution of [Rh(COD)2]BF4 (1.0 mol %) in the chosen solvent.

-

The solution is stirred at room temperature for 15-30 minutes to allow for the formation of the active catalyst.

-

The substrate, methyl 2-(acetylamino)-4-hydroxy-2-butenoate, is added to the catalyst solution.

-

The reaction mixture is transferred to a high-pressure hydrogenation vessel.

-

The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 1-10 atm).

-

The reaction is stirred at a controlled temperature (often room temperature) for a specified time (typically 12-24 hours), or until substrate consumption is complete as monitored by TLC or GC.

-

Upon completion, the vessel is carefully depressurized, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched N-acetyl-methyl homoserinate.

Note: The optimal solvent, pressure, temperature, and reaction time should be determined through experimental screening for this specific substrate.

Caption: Experimental Workflow for Asymmetric Hydrogenation.

Quantitative Data

The following table summarizes representative quantitative data from the literature for the rhodium-catalyzed asymmetric hydrogenation of various dehydroamino acid derivatives, which are analogous to the precursor for this compound. This data highlights the high enantioselectivities and yields that can be achieved with different catalytic systems.

Table 2: Performance of Rhodium-Based Catalysts in Asymmetric Hydrogenation of Dehydroamino Acid Derivatives

| Substrate | Catalyst System | Solvent | H2 Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |

| Methyl (Z)-α-acetamidocinnamate | [Rh((R,R)-Et-DuPhos)(COD)]BF4 | MeOH | 2 | 25 | >95 | >99 |

| Methyl (Z)-α-acetamidoacrylate | [Rh((R,R)-DIPAMP)(COD)]BF4 | MeOH | 3 | 25 | ~100 | 96 |

| (Z)-α-Acetamidocinnamic acid | [Rh((S,S)-Chiraphos)(COD)]BF4 | EtOH | 1 | 20 | ~100 | 99 |

| Methyl (Z)-α-benzamidocinnamate | [Rh((R,R)-Me-BPE)(COD)]OTf | THF | 4 | 25 | >95 | >99 |

| (Z)-2-Acetamido-3-(1-naphthyl)acrylic acid | [Rh((S)-BINAP)(COD)]ClO4 | THF | 4 | 25 | ~100 | 92 |

Data compiled from various sources on asymmetric hydrogenation.

Conclusion

The enantioselective synthesis of this compound is most effectively achieved through the asymmetric hydrogenation of a suitable dehydroamino acid precursor. Rhodium complexes of chiral diphosphine ligands, such as DuPhos, DIPAMP, and BINAP, have demonstrated exceptional performance in analogous systems, consistently providing high yields and enantioselectivities. The provided general experimental protocol and workflow, along with the comparative data, offer a solid foundation for researchers and drug development professionals to develop a robust and efficient synthesis of enantiomerically pure this compound. Further optimization of reaction conditions for the specific substrate is recommended to achieve the best results.

References

Methyl Homoserinate: A Versatile Chiral Building Block for Asymmetric Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl homoserinate, a chiral α-amino acid ester, has emerged as a valuable and versatile building block in the field of asymmetric synthesis. Its inherent chirality, derived from the natural amino acid L-homoserine, coupled with its multiple functional groups—an amine, a hydroxyl group, and a methyl ester—provides a rich platform for the stereoselective construction of complex molecular architectures. This technical guide delves into the synthesis, key reactions, and applications of this compound, with a particular focus on its utility in the development of novel therapeutics and other high-value chiral molecules. The strategic incorporation of the methyl group not only influences the physicochemical properties of resulting molecules but also plays a crucial role in modulating their biological activity, a concept often referred to as the "magic methyl" effect in medicinal chemistry.[1][2]

Physicochemical Properties

Quantitative data regarding the physicochemical properties of L-homoserine methyl ester and its common derivatives are crucial for their effective application in synthesis. The following table summarizes key available data.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| L-Homoserine Methyl Ester Hydrochloride | 943654-96-4 | C₅H₁₂ClNO₃ | 169.60 | White Solid |

| (S)-N-Boc-L-homoserine Methyl Ester | 120042-11-7 | C₁₁H₂₁NO₅ | 247.29 | Not specified |

| (S)-N-Boc-L-homoserine Methyl Ester Tosylate | 120042-09-3 | C₁₇H₂₇NO₇S | 389.46 | Pale Yellow Semisolid |

Synthesis of Methyl L-Homoserinate Hydrochloride

The efficient and scalable synthesis of methyl L-homoserinate hydrochloride is the gateway to its utilization as a chiral building block. Two primary methods are commonly employed: the thionyl chloride method and the trimethylchlorosilane (TMSCl) method.

Experimental Protocol 1: Thionyl Chloride Method

This protocol is adapted from a well-established procedure for the synthesis of L-serine methyl ester hydrochloride.[3]

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend L-homoserine (1 equivalent) in anhydrous methanol.

-

Cool the suspension to 0-10 °C in an ice bath.

-

Slowly add thionyl chloride (1.5 to 1.7 equivalents) dropwise to the stirred suspension, maintaining the temperature below 15 °C.

-

After the addition is complete, warm the reaction mixture to 35-40 °C and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to induce crystallization.

-

Collect the crystalline product by filtration and wash with cold methanol.

-

Dry the product under vacuum to yield L-homoserine methyl ester hydrochloride as a white solid.

Expected Yield: High yields, often exceeding 95%, have been reported for the analogous reaction with L-serine.[3]

Experimental Protocol 2: Trimethylchlorosilane (TMSCl) Method

This method offers a milder and more convenient alternative to the thionyl chloride procedure.

Procedure:

-

To a round-bottom flask containing L-homoserine (1 equivalent), add freshly distilled trimethylchlorosilane (2 equivalents) slowly with stirring.

-

Add anhydrous methanol to the mixture.

-

Stir the resulting solution or suspension at room temperature until the reaction is complete, as monitored by TLC.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude L-homoserine methyl ester hydrochloride.

-

Recrystallize the crude product from a suitable solvent system (e.g., methanol/diethyl ether) to afford the purified product.

Applications in the Synthesis of Chiral Heterocycles

This compound serves as a versatile precursor for the synthesis of a variety of chiral heterocycles, which are privileged scaffolds in many pharmaceutical agents. The general strategy involves the protection of the amine group, followed by modification of the hydroxyl and ester functionalities to facilitate cyclization.

N-Boc Protection of Methyl L-Homoserinate

The protection of the amino group is a critical first step in many synthetic transformations of this compound. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability and ease of removal.

Experimental Protocol: N-Boc Protection

-

Dissolve methyl L-homoserinate hydrochloride in a suitable solvent such as a mixture of dioxane and water.

-

Cool the solution in an ice bath.

-

Add a base, such as sodium hydroxide or triethylamine, to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Perform an aqueous workup, typically involving extraction with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-homoserine methyl ester.

Synthesis of Chiral Morpholines

Chiral morpholines are important structural motifs in many biologically active compounds. N-Boc-L-homoserine methyl ester can be converted to chiral morpholine derivatives through a multi-step sequence.

The following diagram illustrates the synthetic workflow from N-Boc-L-homoserine methyl ester to a chiral morpholine derivative.

Synthesis of Chiral Piperidines

Substituted piperidines are among the most common heterocyclic motifs found in pharmaceuticals. This compound derivatives can be elaborated into chiral piperidines. A representative synthetic strategy is outlined below.

References

Methodological & Application

The Strategic Incorporation of Methyl Homoserinate in Peptide Synthesis: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the precise construction of peptides with tailored properties is paramount. Methyl homoserinate, a non-proteinogenic amino acid, offers unique advantages in peptide synthesis, primarily as a stable, protected precursor for subsequent chemical modifications. This document provides detailed application notes and experimental protocols for the effective utilization of O-methyl-L-homoserinate (Hse(Me)) in solid-phase peptide synthesis (SPPS), complete with quantitative data, workflow diagrams, and purification strategies.

Introduction

O-methyl-L-homoserine is a derivative of the amino acid homoserine where the side-chain hydroxyl group is protected by a methyl ether. This modification imparts specific chemical properties that can be strategically leveraged in peptide synthesis. The primary application of this compound lies in its ability to serve as a stable placeholder for a reactive hydroxyl group, which can be unmasked post-synthesis for further functionalization. Additionally, its structural similarity to methionine makes it a valuable tool for studying the role of this key amino acid in biological systems. The use of its Fmoc-protected form, Fmoc-L-Hse(Me)-OH, allows for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.

Key Applications of this compound in Peptide Synthesis

The incorporation of this compound into a peptide sequence can serve several strategic purposes:

-

Stable Precursor to Homoserine: The methyl ether provides robust protection for the homoserine side-chain hydroxyl group, which is stable to the repetitive basic conditions of Fmoc deprotection and the final acidic cleavage from the resin. This allows for the synthesis of a protected peptide that can be selectively deprotected at the homoserine residue in solution for further modification, such as phosphorylation, glycosylation, or attachment of labels.

-

Prevention of Side Reactions: The hydroxyl group of unprotected serine, threonine, or homoserine can be prone to side reactions during peptide synthesis, such as O-acylation. The use of a stable methyl ether protecting group on homoserine mitigates these risks, leading to a cleaner crude product and higher overall yield of the desired peptide.

-

Analogue for Methionine: Due to the structural similarity between the O-methyl homoserine side chain (-CH2-CH2-O-CH3) and the methionine side chain (-CH2-CH2-S-CH3), peptides containing this compound can be used as tools to probe the influence of the sulfur atom in methionine on peptide structure and function.

-

Precursor to Aspartic Acid: Homoserine-containing peptides can be oxidized to generate aspartic acid residues.[1] Incorporating the stable this compound allows for the synthesis of the full-length peptide, after which the methyl group can be cleaved and the resulting homoserine residue oxidized to aspartic acid. This strategy can be employed to circumvent potential issues with aspartimide formation that can occur when incorporating aspartic acid directly during SPPS.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the incorporation of Fmoc-L-Hse(Me)-OH into a peptide sequence using manual or automated solid-phase peptide synthesis with a focus on the Fmoc/tBu strategy.

Materials and Reagents

-

Fmoc-L-Hse(Me)-OH

-

Resin: Rink Amide resin (for C-terminal amides) or Wang resin (for C-terminal carboxylic acids)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA)

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)

-

Additives: HOBt (Hydroxybenzotriazole), Oxyma Pure

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

-

Precipitation Solvent: Cold diethyl ether or methyl tert-butyl ether (MTBE)

-

Purification Solvents: Acetonitrile (ACN), Water, TFA

Protocol 1: Solid-Phase Peptide Synthesis - Coupling of Fmoc-L-Hse(Me)-OH

This protocol outlines the steps for a single coupling cycle of Fmoc-L-Hse(Me)-OH onto a growing peptide chain on a solid support.

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 10 minutes to ensure complete removal of the Fmoc group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) and then again with DMF (3-5 times).

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-L-Hse(Me)-OH (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated (double coupling).

-

Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups. The methyl ether of homoserine is stable under these standard TFA cleavage conditions.

-

Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A standard cocktail for peptides containing acid-sensitive residues is Reagent K, which consists of TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v). For peptides without sensitive residues, a simpler cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) can be used.

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether or MTBE.

-

Peptide Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove scavengers and other organic impurities.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification

The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.

-

HPLC System: Use a C18 column suitable for peptide purification. The mobile phases are typically:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-